molecular formula C19H17ClN2O2 B2784584 Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207015-63-1

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2784584
CAS No.: 1207015-63-1
M. Wt: 340.81
InChI Key: GFBHYRQSOWOSOT-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines and oxadiazoles

Scientific Research Applications

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzoxazinones are known to act as potassium channel activators .

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate with hydrazine hydrate can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate
  • Ethyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate
  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside

Uniqueness

Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to its combined benzoxazine and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

methyl 4-(3-chloro-4-methylanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-7-16-14(8-11)17(10-18(22-16)19(23)24-3)21-13-6-5-12(2)15(20)9-13/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBHYRQSOWOSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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